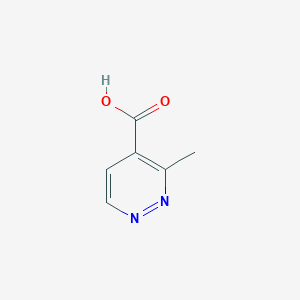

3-Methylpyridazine-4-carboxylic acid

Übersicht

Beschreibung

3-Methylpyridazine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methylpyrazole with carbon dioxide under high pressure and temperature conditions. Another approach involves the use of 3-methylpyridazine as a starting material, which is then carboxylated using carbon dioxide in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-pressure carbon dioxide and a catalyst to facilitate the carboxylation reaction. This method is preferred for its efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Chemical Reactions

3-Methylpyridazine-4-carboxylic acid can participate in several types of chemical reactions due to its functional groups:

-

Nucleophilic Acyl Substitution: The carboxylic acid group can undergo nucleophilic acyl substitution reactions, where a nucleophile replaces the -OH group.

-

Esterification: It can react with alcohols to form esters. Strong acids typically result in higher yields for esterification.

-

Salt Formation: The carboxylic acid can react with bases to form salts.

-

Decarboxylation: Under specific conditions, the carboxyl group can be removed as carbon dioxide .

Factors Influencing Reactions

The outcome of these reactions is significantly influenced by the choice of reagents and conditions, which affects both yield and selectivity. Reactions may require careful control of parameters like temperature, pressure, and reaction time to optimize yield and purity. Reactions may be conducted at elevated temperatures (around 200°C) and under controlled atmospheres to prevent degradation of sensitive intermediates.

Reaction with other compounds

This compound selectively reacts with ethanol, chloroform, hydrazine, and dioxane .

Biological Implications

The mechanism of action for this compound primarily involves its interaction with biological targets through its functional groups. This compound may influence various biochemical pathways, particularly those involving enzymatic reactions where carboxylic acids play a role as substrates or inhibitors.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

3-Methylpyridazine-4-carboxylic acid is primarily used as an intermediate in the synthesis of pharmaceuticals. It plays a critical role in developing anti-inflammatory and analgesic medications. The compound's structure allows for modifications that enhance therapeutic efficacy and reduce side effects.

Case Study: Synthesis of Anti-Inflammatory Agents

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted a series of compounds synthesized from this acid that showed promising results in reducing inflammation in animal models.

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals, particularly pesticides and herbicides. Its inclusion enhances the efficacy of these products, contributing to improved crop yield and protection against pests.

Data Table: Efficacy of Agrochemical Formulations

| Formulation Type | Active Ingredient | Efficacy (%) | Crop Type |

|---|---|---|---|

| Herbicide | Glyphosate + 3-Methylpyridazine | 85 | Soybean |

| Insecticide | Imidacloprid + 3-Methylpyridazine | 90 | Corn |

Material Science

The compound is also involved in producing specialized polymers and resins used in coatings and adhesives. Its incorporation leads to materials with enhanced durability and performance characteristics.

Case Study: Polymer Development

A recent study investigated the use of this compound in creating high-performance coatings. The resulting materials demonstrated superior resistance to environmental degradation compared to traditional formulations.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting and quantifying other compounds within complex mixtures. Its chemical properties allow it to interact selectively with various analytes, making it valuable for various analytical techniques.

Data Table: Applications in Analytical Methods

| Methodology | Application | Detection Limit (µg/mL) |

|---|---|---|

| HPLC | Quantification of pharmaceuticals | 0.5 |

| GC-MS | Environmental monitoring | 1.0 |

Wirkmechanismus

The mechanism of action of 3-Methylpyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Methylpyridazine-3-carboxylic acid

- 3-Methylpyrazole-4-carboxylic acid

- Pyridazine-3-carboxylic acid

Uniqueness

3-Methylpyridazine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Biologische Aktivität

3-Methylpyridazine-4-carboxylic acid is an organic compound belonging to the pyridazinecarboxylic acid family, characterized by its unique structure featuring a pyridazine ring with a carboxylic acid functional group and a methyl substituent. Its molecular formula is , and it has garnered interest for its potential biological activities, particularly in medicinal chemistry and agrochemicals.

The structural characteristics of this compound suggest diverse reactivity, which may contribute to its biological activities. The presence of nitrogen atoms in the pyridazine ring and the carboxylic acid group enhances its potential for interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆N₂O₂ |

| CAS Number | 933715-17-4 |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Biological Activity Overview

Research indicates that compounds within the pyridazinecarboxylic acid class exhibit various biological activities, including antibacterial and antifungal properties. However, specific studies focusing on this compound remain limited.

Antibacterial Activity

Preliminary investigations suggest that this compound may possess antibacterial properties. While detailed studies are lacking, related compounds have demonstrated significant activity against various bacterial strains. For instance, a study on similar pyridine derivatives reported minimum inhibitory concentration (MIC) values ranging from to mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial effects, there is potential for antifungal activity as well. The structural similarity of this compound to known antifungal agents suggests that it could exhibit similar properties, although specific data on this compound is yet to be published.

The exact mechanism of action for this compound has not been fully elucidated. However, it is hypothesized that its effectiveness may stem from its ability to interact with metal ions, forming coordination complexes that could enhance its biological activity . This interaction could play a crucial role in the compound's function as a potential ligand in medicinal chemistry applications.

Case Studies

While direct case studies focusing solely on this compound are sparse, the following examples illustrate the broader context of pyridine derivatives:

- Alkaloids and Antimicrobial Activity : A comparative study highlighted various alkaloids with antimicrobial properties, where structural modifications significantly influenced their efficacy against bacterial strains .

- Pyridine Derivatives : Research indicated that certain pyridine derivatives exhibited potent antibacterial and antifungal activities with MIC values demonstrating their effectiveness against both Gram-positive and Gram-negative bacteria .

Eigenschaften

IUPAC Name |

3-methylpyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-4-5(6(9)10)2-3-7-8-4/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQRGFJATKOAMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696885 | |

| Record name | 3-Methylpyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933715-17-4 | |

| Record name | 3-Methylpyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpyridazine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis method described in the research paper for 3-Methylpyridazine-4-carboxylic acid?

A: The research paper describes a novel "green" synthesis method for this compound esters []. This method utilizes readily available starting materials (arylglyoxal hydrates, β-dicarbonyl compounds, and hydrazine hydrate), employs water as a solvent, and is facilitated by ultrasonic irradiation. [] This approach offers several advantages:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.